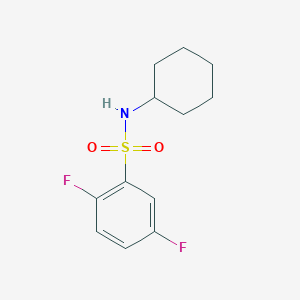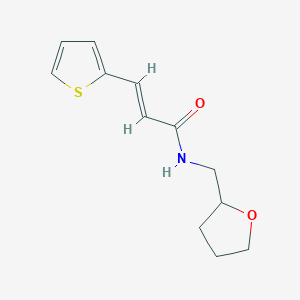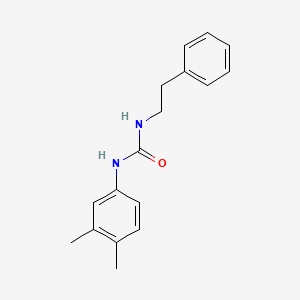
N-cyclohexyl-2,5-difluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-2,5-difluorobenzenesulfonamide, also known as CFTR(inh)-172, is a small molecule that has been extensively studied for its potential as a therapeutic agent for cystic fibrosis (CF) treatment. This molecule is a potent inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) channel, which plays a critical role in the regulation of ion transport across epithelial cells.
Wirkmechanismus
N-cyclohexyl-2,5-difluorobenzenesulfonamide acts as a potent inhibitor of N-cyclohexyl-2,5-difluorobenzenesulfonamide by binding to a specific site on the protein, known as the regulatory domain. This binding prevents the opening of the N-cyclohexyl-2,5-difluorobenzenesulfonamide channel, which leads to the inhibition of chloride ion transport across the epithelial cells. This mechanism of action is highly specific to N-cyclohexyl-2,5-difluorobenzenesulfonamide, making N-cyclohexyl-2,5-difluorobenzenesulfonamide a promising therapeutic agent for CF treatment.
Biochemical and Physiological Effects:
N-cyclohexyl-2,5-difluorobenzenesulfonamide has been shown to have several biochemical and physiological effects in preclinical models of CF. These effects include the restoration of normal ion transport function, the reduction of mucus production, and the prevention of bacterial infections in the lungs. Moreover, N-cyclohexyl-2,5-difluorobenzenesulfonamide has been shown to be well-tolerated and safe in animal models, suggesting its potential as a therapeutic agent for CF treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-cyclohexyl-2,5-difluorobenzenesulfonamide is its high specificity for N-cyclohexyl-2,5-difluorobenzenesulfonamide, which makes it a promising therapeutic agent for CF treatment. Moreover, this molecule has been shown to be effective in combination with other N-cyclohexyl-2,5-difluorobenzenesulfonamide modulators, which can further improve the therapeutic outcomes for CF patients. However, one of the main limitations of N-cyclohexyl-2,5-difluorobenzenesulfonamide is its low solubility in water, which can limit its bioavailability and efficacy in vivo. Moreover, further studies are needed to determine the optimal dosage and administration regimen for this molecule in CF patients.
Zukünftige Richtungen
Several future directions can be pursued to further explore the potential of N-cyclohexyl-2,5-difluorobenzenesulfonamide as a therapeutic agent for CF treatment. These directions include the optimization of the synthesis method to improve the yield and purity of the compound, the development of novel formulations to improve its solubility and bioavailability, and the evaluation of its efficacy and safety in clinical trials. Moreover, further studies are needed to explore the potential of N-cyclohexyl-2,5-difluorobenzenesulfonamide in other diseases that involve the dysfunction of N-cyclohexyl-2,5-difluorobenzenesulfonamide, such as chronic obstructive pulmonary disease (COPD) and bronchiectasis.
Synthesemethoden
N-cyclohexyl-2,5-difluorobenzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 2,5-difluorobenzenesulfonyl chloride with cyclohexylamine in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound. This synthesis method has been optimized to produce high yields of pure N-cyclohexyl-2,5-difluorobenzenesulfonamide, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-2,5-difluorobenzenesulfonamide has been extensively studied for its potential as a therapeutic agent for cystic fibrosis treatment. CF is a genetic disorder that affects the lungs, pancreas, and other organs, leading to chronic respiratory infections, digestive problems, and other complications. N-cyclohexyl-2,5-difluorobenzenesulfonamide is a protein that regulates the transport of chloride ions across the epithelial cells in the lungs and other organs. Mutations in the N-cyclohexyl-2,5-difluorobenzenesulfonamide gene result in the dysfunction of this protein, leading to the development of CF.
N-cyclohexyl-2,5-difluorobenzenesulfonamide has been shown to be a potent inhibitor of N-cyclohexyl-2,5-difluorobenzenesulfonamide, which can help to restore the normal ion transport function in CF patients. Several studies have demonstrated the efficacy of this molecule in preclinical models of CF, including animal models and human cell lines. Moreover, N-cyclohexyl-2,5-difluorobenzenesulfonamide has been shown to be effective in combination with other N-cyclohexyl-2,5-difluorobenzenesulfonamide modulators, such as ivacaftor and lumacaftor, which can further improve the therapeutic outcomes for CF patients.
Eigenschaften
IUPAC Name |
N-cyclohexyl-2,5-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO2S/c13-9-6-7-11(14)12(8-9)18(16,17)15-10-4-2-1-3-5-10/h6-8,10,15H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKCGCXYMDQYFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzonitrile](/img/structure/B5291096.png)
![N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-5-(2-fluorophenyl)-N-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5291101.png)
![8-[4-(1H-pyrazol-3-yl)benzoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5291106.png)


![(4aS*,8aR*)-1-(4-hydroxybutyl)-6-[(3-methylphenyl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5291123.png)

![N-(4-{[(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5291147.png)

![3-[2-(4-amino-1-piperidinyl)-2-oxoethyl]-3-benzyl-1-methyl-1,3-dihydro-2H-indol-2-one hydrochloride](/img/structure/B5291169.png)

![N-[5-methoxy-2-(4-morpholinyl)phenyl]butanamide](/img/structure/B5291193.png)
![2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-2-pyridinylacetamide](/img/structure/B5291196.png)
![4-{[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5291199.png)